molecular formula C18H15N5O2 B11131275 2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]acetamide

2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]acetamide

Cat. No.: B11131275
M. Wt: 333.3 g/mol
InChI Key: DFLUXCLFQUWBGG-UHFFFAOYSA-N
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Description

2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]acetamide is a complex organic compound that features both isoindoline and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]acetamide typically involves the following steps:

    Formation of the Isoindoline Moiety: This can be achieved through the cyclization of phthalic anhydride with an appropriate amine.

    Introduction of the Triazole Group: This step involves the reaction of the isoindoline derivative with a triazole-containing reagent under suitable conditions, such as the use of a base and a solvent like dimethylformamide.

    Acetylation: The final step involves the acetylation of the intermediate product to form the desired compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoindoline moiety.

    Reduction: Reduction reactions can also occur, especially at the triazole ring.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring can be replaced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions typically involve the use of halogenating agents and catalysts.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoindoline-3-one derivatives, while reduction could produce triazole-phenyl derivatives.

Scientific Research Applications

2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and infections.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]acetamide involves its interaction with specific molecular targets. The isoindoline moiety can interact with enzymes and receptors, while the triazole ring can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    Isoindolin-1-one: This compound shares the isoindoline moiety but lacks the triazole group.

    1,2,4-Triazole Derivatives: These compounds contain the triazole ring but differ in the other functional groups attached.

Uniqueness: 2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]acetamide is unique due to the combination of the isoindoline and triazole moieties, which confer specific chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H15N5O2

Molecular Weight

333.3 g/mol

IUPAC Name

2-(3-oxo-1,2-dihydroisoindol-1-yl)-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]acetamide

InChI

InChI=1S/C18H15N5O2/c24-16(9-15-13-6-1-2-7-14(13)18(25)22-15)21-12-5-3-4-11(8-12)17-19-10-20-23-17/h1-8,10,15H,9H2,(H,21,24)(H,22,25)(H,19,20,23)

InChI Key

DFLUXCLFQUWBGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(NC2=O)CC(=O)NC3=CC=CC(=C3)C4=NC=NN4

Origin of Product

United States

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